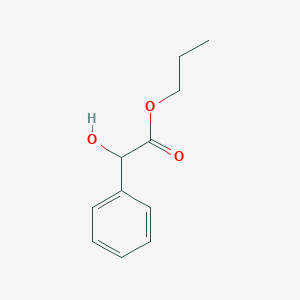

Propyl 2-hydroxy-2-phenylacetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6586. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

propyl 2-hydroxy-2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-2-8-14-11(13)10(12)9-6-4-3-5-7-9/h3-7,10,12H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKZJVQWJKDMCKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40278185 | |

| Record name | propyl hydroxy(phenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40278185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5413-58-1 | |

| Record name | NSC6586 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6586 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | propyl hydroxy(phenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40278185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Propyl 2-hydroxy-2-phenylacetate CAS number and synonyms

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Propyl 2-hydroxy-2-phenylacetate, a mandelic acid ester. It details the chemical identifiers, including the CAS number and a list of synonyms, to aid in accurate identification and literature searches. A detailed experimental protocol for its synthesis via Fischer esterification is provided, along with a representative analytical method using Gas Chromatography-Mass Spectrometry (GC-MS). Furthermore, a plausible signaling pathway for its potential antimicrobial activity is proposed and visualized, offering a starting point for further investigation into its mechanism of action. This document is intended to serve as a valuable resource for professionals in research, and drug development.

Chemical Identification

This compound is an organic compound belonging to the ester class. Accurate identification is crucial for research and regulatory purposes. The primary identifier is the CAS (Chemical Abstracts Service) number, which is unique to this specific chemical substance.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 5413-58-1[1] |

A variety of synonyms are used in literature and commercial listings. Understanding these is essential for comprehensive information retrieval.

| Synonym |

| Propyl mandelate[2] |

| Mandelic acid, propyl ester |

| Benzeneacetic acid, .alpha.-hydroxy-, propyl ester |

| Propyl alpha-hydroxybenzeneacetate |

| n-Propyl mandelate |

Experimental Protocols

Synthesis of this compound via Fischer Esterification

The synthesis of this compound is commonly achieved through the Fischer esterification of mandelic acid with propanol, using a strong acid catalyst. This reversible reaction is driven to completion by using an excess of the alcohol and/or by removing water as it is formed.

Materials and Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |

| Mandelic Acid | C₈H₈O₃ | 152.15 | 15.2 g | 1.0 |

| n-Propanol | C₃H₈O | 60.10 | 18.0 g (22.5 mL) | 3.0 |

| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 1.0 mL | Catalyst |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | As needed | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine mandelic acid (15.2 g, 0.1 mol) and n-propanol (22.5 mL, 0.3 mol).

-

Catalyst Addition: While stirring, slowly add concentrated sulfuric acid (1.0 mL) to the mixture.

-

Reflux: Heat the reaction mixture to a gentle reflux using a heating mantle and continue for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Allow the mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel containing 100 mL of cold water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (until effervescence ceases), and finally with 50 mL of brine.

-

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

The purity and identity of the synthesized this compound can be confirmed using GC-MS. The following is a representative protocol.

Instrumentation and Conditions:

| Parameter | Condition |

| Gas Chromatograph | Agilent 7890B or equivalent |

| Mass Spectrometer | Agilent 5977A MSD or equivalent |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Inlet Temperature | 250°C |

| Injection Volume | 1 µL (splitless mode) |

| Oven Program | Initial temperature 70°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |

| MS Transfer Line | 280°C |

| Ion Source Temp. | 230°C |

| Quadrupole Temp. | 150°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-400 amu |

Sample Preparation:

Prepare a 1 mg/mL solution of the purified product in dichloromethane or ethyl acetate.

Potential Signaling Pathway and Biological Activity

While specific signaling pathways for this compound in mammalian cells are not extensively documented, mandelic acid and its derivatives are known for their antimicrobial properties. The proposed mechanism of action for phenolic compounds often involves the disruption of the bacterial cell membrane integrity. This can lead to a cascade of events affecting cellular signaling and viability.

Caption: Proposed mechanism of antimicrobial action for this compound.

This diagram illustrates a logical workflow for the synthesis and analysis of this compound.

Caption: Experimental workflow for the synthesis and analysis of this compound.

References

Navigating the Biological Landscape of Propyl 2-Hydroxy-2-Phenylacetate: A Technical Guide for Researchers

For Immediate Release

[City, State] – This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the biological activities of propyl 2-hydroxy-2-phenylacetate, also known as propyl mandelate. While direct research on the specific biological functions of this compound is limited in publicly available literature, this document provides an in-depth exploration of its parent compound, mandelic acid, and its derivatives, offering a foundational understanding for future research into this and related molecules.

This compound is an ester of mandelic acid, a compound with known antimicrobial properties. The biological activities of mandelic acid and its derivatives have been a subject of interest in various therapeutic areas, primarily due to their antiseptic and metabolic effects. This guide synthesizes the available information on these related compounds to infer the potential biological profile of this compound and to provide a framework for its systematic investigation.

Physicochemical Properties

This compound is synthesized from mandelic acid and 1-propanol[1]. Its structure consists of a phenyl group attached to a hydroxyacetic acid, with the carboxyl group esterified with a propyl group. The chirality of the α-carbon in the mandelic acid moiety is a key feature that may influence its biological activity.

Known Biological Activities of Related Compounds

While specific data on this compound is scarce, the biological activities of mandelic acid and its derivatives, particularly methenamine mandelate, are well-documented.

Mandelic Acid

Mandelic acid itself exhibits bacteriostatic properties, which are attributed to its acidic nature and its ability to disrupt the cell walls of certain bacteria. It is often used in dermatology for the treatment of acne and as a chemical peel agent.

Methenamine Mandelate

Methenamine mandelate is a salt of mandelic acid and methenamine. It is a urinary tract antiseptic that has been in clinical use for decades[2][3][4]. Its mechanism of action relies on the decomposition of methenamine in acidic urine to produce formaldehyde, which is a potent, non-specific bactericidal agent[2][3][4][5]. The mandelic acid component helps to maintain the acidic pH of the urine, which is crucial for the liberation of formaldehyde[5]. This dual-action mechanism makes it effective against a broad spectrum of urinary pathogens[2].

Potential Biological Activities of this compound

Based on the known activities of its parent compound and other derivatives, several potential biological activities for this compound can be hypothesized:

-

Antimicrobial Activity: As an ester of mandelic acid, it may retain some of the parent compound's bacteriostatic properties. Its increased lipophilicity compared to mandelic acid could enhance its ability to penetrate bacterial cell membranes.

-

Metabolic Effects: Phenylacetic acid, a related compound, is involved in the treatment of urea cycle disorders[6]. While structurally different, the phenylacetate moiety in this compound suggests a potential for interaction with metabolic pathways.

Proposed Experimental Investigation Workflow

To elucidate the biological activity of this compound, a systematic experimental approach is recommended. The following workflow outlines key experiments.

Experimental workflow for investigating the biological activity of this compound.

Detailed Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland) is prepared from a fresh culture of the test organism.

-

Preparation of Compound Dilutions: this compound is serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.

Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Adherent cells are seeded into a 96-well plate and allowed to attach overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated relative to untreated control cells.

Signaling Pathway of Methenamine Mandelate Action

The primary mechanism of methenamine mandelate does not involve a classical signaling pathway but rather a chemical decomposition process in an acidic environment to produce the active agent, formaldehyde.

Mechanism of action of methenamine mandelate in the urinary tract.

Quantitative Data on Related Compounds

While no quantitative data for this compound is available, the following table summarizes data for related compounds to provide a reference for expected activity ranges.

| Compound | Biological Activity | Assay | Organism/Cell Line | Value | Reference |

| Methenamine Mandelate | Urinary Antiseptic | In vivo | E. coli in urine | Effective at standard clinical doses | [2][3] |

| Mandelic Acid | Bacteriostatic | MIC | Staphylococcus aureus | >1000 µg/mL | General Knowledge |

| Phenylacetic Acid | Urea Cycle Disorder Treatment | Clinical | Human | Therapeutic plasma concentration: 500-3000 µg/mL | [6] |

Conclusion

The biological activity of this compound remains an unexplored area of research. However, based on the known properties of its parent compound, mandelic acid, and its derivatives, it holds potential as an antimicrobial or metabolic modulating agent. This guide provides a comprehensive starting point for researchers to design and execute studies that will uncover the therapeutic potential of this and related compounds. The proposed experimental workflows and a review of the existing knowledge on related molecules are intended to facilitate the initiation of such research endeavors. Further investigation is warranted to fully characterize the biological profile of this compound.

References

- 1. propyl 2-hydroxy-2-phenyl-acetate | CAS#:5413-58-1 | Chemsrc [chemsrc.com]

- 2. Articles [globalrx.com]

- 3. Methenamine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Drug therapy reviews: methenamine mandelate and methenamine hippurate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. droracle.ai [droracle.ai]

- 6. go.drugbank.com [go.drugbank.com]

Unraveling the Biological Profile of Propyl 2-hydroxy-2-phenylacetate: A Review of Available Data

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide addresses the current understanding of propyl 2-hydroxy-2-phenylacetate, also known as propyl mandelate. Following a comprehensive review of scientific literature, it has been determined that there is a significant lack of direct research on the specific mechanism of action of this compound in biological systems. No dedicated studies outlining its signaling pathways, quantitative efficacy (such as IC50 or EC50 values), or detailed experimental protocols for its biological evaluation were identified.

Consequently, this document summarizes the available information on structurally related compounds to provide a potential framework for understanding the possible biological activities of this compound. The information presented herein is based on the individual properties of the mandelic acid moiety and the propyl ester group, as well as data on similar molecules.

I. Chemical Identity

-

IUPAC Name: this compound

-

Synonyms: Propyl mandelate, 2-Hydroxy-2-phenylacetic acid propyl ester

-

CAS Number: 5413-58-1

-

Molecular Formula: C₁₁H₁₄O₃

II. Postulated Biological Fate: Enzymatic Hydrolysis

Based on studies of similar esters, a primary metabolic pathway for this compound in a biological system is likely enzymatic hydrolysis. Esterases and lipases are enzymes capable of cleaving ester bonds. This reaction would break down the compound into its constituent parts: mandelic acid and n-propanol. The subsequent biological effects would then be attributable to these two molecules.

To illustrate this proposed initial metabolic step, a logical workflow is presented below.

Figure 1: Postulated enzymatic hydrolysis of this compound.

III. Potential Biological Activities of Metabolites

A. Mandelic Acid (2-hydroxy-2-phenylacetic acid)

Mandelic acid is an alpha-hydroxy acid that occurs naturally and is used in various applications. In biological systems, it is a metabolite in certain pathways.

-

The Mandelic Acid Pathway: In microorganisms such as Pseudomonas aeruginosa and Aspergillus niger, mandelic acid is a key intermediate in a metabolic pathway that converts it through several steps to benzoate. This pathway involves enzymes such as mandelate dehydrogenase and benzoylformate decarboxylase. While this is a microbial pathway, the existence of enzymes that can process mandelic acid is well-established.

-

Urinary Antiseptic Properties (in Methenamine Mandelate): Mandelic acid is a component of the drug methenamine mandelate. In this formulation, methenamine hydrolyzes in acidic urine to produce formaldehyde, which is bactericidal. The mandelic acid component helps to acidify the urine, creating a favorable environment for the generation of formaldehyde. This demonstrates a biological application of mandelic acid, although it is indirect.

The metabolic conversion of mandelic acid in microorganisms can be visualized as follows:

Figure 2: The mandelate metabolic pathway in Pseudomonas aeruginosa.

B. n-Propanol

n-Propanol is a primary alcohol that would be released upon hydrolysis. In biological systems, it is metabolized by alcohol dehydrogenase to propanal, which is then further oxidized to propanoic acid. At sufficient concentrations, n-propanol can have effects on the central nervous system.

IV. Biological Activities of Structurally Related Propyl Esters

While structurally distinct from this compound, the biological activities of other propyl esters can provide some context for potential research directions.

-

Propyl Gallate: This compound is the n-propyl ester of gallic acid and is used as an antioxidant. Studies have shown that it possesses free-radical scavenging abilities, which contribute to its antimicrobial, antimutagenic, and chemoprotective effects. A patent also describes propyl gallate as an inhibitor of cytochrome P450 3A4 (CYP3A4), which could affect the metabolism of other drugs.

-

Propylparaben: As a member of the paraben class of preservatives, propylparaben has been studied for its potential biological effects, including weak estrogenic activity and effects on cellular enzymes.

Table 1: Summary of Biological Activities of Related Compounds

| Compound/Moiety | Observed/Reported Biological Activity | Relevant Biological System |

| Mandelic Acid | Urinary acidification (as part of methenamine mandelate) | Human (Urinary Tract) |

| Metabolic intermediate | Microorganisms | |

| Propyl Gallate | Antioxidant, Free-radical scavenger | In vitro, Animal models |

| CYP3A4 Inhibitor | In vitro (Human liver microsomes) | |

| Propylparaben | Weak estrogenic activity, Enzyme inhibition | In vitro, Animal models |

V. Experimental Protocols

Due to the absence of specific studies on this compound, no established experimental protocols for its biological evaluation can be cited. However, for researchers interested in investigating this compound, the following general methodologies, adapted from studies on related molecules, could be considered.

A. Protocol for In Vitro Hydrolysis Assay

-

Objective: To determine if this compound is hydrolyzed by esterases.

-

Materials: this compound, purified porcine liver esterase, phosphate-buffered saline (PBS) pH 7.4, HPLC system.

-

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Incubate the compound at a final concentration of 10-100 µM with a known concentration of porcine liver esterase in PBS at 37°C.

-

Take aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Quench the enzymatic reaction by adding a solvent like acetonitrile.

-

Analyze the samples by HPLC to quantify the decrease of the parent compound and the appearance of mandelic acid.

-

B. Protocol for Antioxidant Activity Assay (ORAC)

-

Objective: To assess the free-radical scavenging capacity of this compound.

-

Materials: this compound, Fluorescein, AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride), Trolox (control), black 96-well plate, fluorescence plate reader.

-

Procedure:

-

Add fluorescein and the test compound (or Trolox standard) to the wells of the 96-well plate.

-

Incubate the plate at 37°C.

-

Initiate the reaction by adding AAPH.

-

Monitor the fluorescence decay every minute for approximately 90 minutes.

-

Calculate the area under the curve and compare it to the Trolox standard curve to determine the antioxidant capacity.

-

VI. Conclusion

The current body of scientific literature lacks specific data on the mechanism of action of this compound in biological systems. Based on the principles of drug metabolism and the known activities of its constituent parts and related molecules, it is plausible that its primary biological fate is hydrolysis into mandelic acid and n-propanol. Any subsequent biological effects would likely stem from these metabolites. The mandelic acid moiety has a known role in urinary tract health when combined with methenamine, while propyl esters of other aromatic acids, such as gallic acid, exhibit antioxidant and enzyme-inhibiting properties.

Direct experimental investigation is required to elucidate the specific biological activities, metabolic fate, and potential mechanisms of action of this compound. The hypothetical pathways and suggested experimental protocols provided in this guide are intended to serve as a starting point for such research.

Propyl 2-Hydroxy-2-Phenylacetate: A Technical Review of Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the available scientific literature on propyl 2-hydroxy-2-phenylacetate, also known as propyl mandelate. Due to the limited specific research on the propyl ester, this document also incorporates data from closely related alkyl mandelates (methyl, ethyl, and isopropyl esters) to provide a broader understanding of this class of compounds. The guide covers synthetic methodologies, physicochemical properties, and potential biological activities, presenting quantitative data in structured tables and illustrating key processes with detailed diagrams.

Introduction

This compound is an ester of mandelic acid, a chiral alpha-hydroxy acid.[1] Mandelic acid and its derivatives are significant in the pharmaceutical and chemical industries, serving as key intermediates in the synthesis of various therapeutic agents, including antibiotics and anti-inflammatory drugs.[1] The esterification of mandelic acid modifies its physicochemical properties, which can influence its solubility, stability, and biological activity. This review focuses on the propyl ester, providing a detailed examination of its synthesis and characteristics based on established chemical principles and data from analogous compounds.

Synthesis of this compound

The primary route for synthesizing this compound is the esterification of mandelic acid with 1-propanol.[2] Several methods can be employed for this transformation, with two prominent examples being the Steglich esterification and titanium tetrachloride-assisted direct esterification.

Steglich Esterification

The Steglich esterification is a mild condensation reaction that uses a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid, and a catalyst, typically 4-dimethylaminopyridine (DMAP).[3][4][5] This method is advantageous for substrates that are sensitive to acidic conditions.[6]

Experimental Protocol: Steglich Esterification

-

Reaction Setup: In a round-bottom flask, dissolve mandelic acid (1 equivalent) in a suitable anhydrous polar aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reagents: Add 1-propanol (1.2 equivalents) and a catalytic amount of DMAP (0.1 equivalents) to the solution.

-

Activation: Cool the mixture to 0°C in an ice bath. Slowly add a solution of DCC (1.1 equivalents) in the same anhydrous solvent.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). A white precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds.[4]

-

Workup: Upon completion, filter the reaction mixture to remove the precipitated DCU. Wash the filtrate with dilute hydrochloric acid (e.g., 1M HCl) to remove any unreacted DMAP, followed by a saturated sodium bicarbonate solution to neutralize the acid, and finally with brine.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel to yield pure this compound.

Titanium Tetrachloride-Assisted Direct Esterification

Lewis acids, such as titanium tetrachloride (TiCl₄), can be used to activate the carboxylic acid for nucleophilic attack by the alcohol.[7][8] This method is performed under mild and neutral conditions and has been shown to be effective for a variety of carboxylic acids and alcohols.[7][8]

Experimental Protocol: TiCl₄-Assisted Esterification

-

Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve mandelic acid (1 equivalent) in anhydrous dichloromethane.

-

Activation: Add titanium tetrachloride (3 equivalents) to the solution and stir for approximately 20 minutes at room temperature.[7] TiCl₄ interacts with the carboxylic acid to form an adduct that activates the carboxyl group.[7]

-

Addition of Alcohol: Introduce 1-propanol (3 equivalents) to the reaction mixture.

-

Reaction: Stir the resulting mixture at room temperature for 8-20 hours, monitoring the reaction progress by TLC.

-

Workup: Once the reaction is complete, quench the mixture by carefully adding a saturated sodium bicarbonate solution. Extract the product with dichloromethane.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can then be purified by flash column chromatography.

Physicochemical and Spectroscopic Data

Specific quantitative data for this compound is not widely available in the literature. Therefore, data for closely related alkyl mandelates are presented for comparison.

Table 1: Physicochemical Properties of Alkyl 2-Hydroxy-2-Phenylacetates

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| This compound | 5413-58-1 | C₁₁H₁₄O₃ | 194.23 | Not reported |

| Isothis compound | 4118-51-8 | C₁₁H₁₄O₃ | 194.23 | Pale yellow liquid[9] |

| Ethyl 2-hydroxy-2-phenylacetate | 774-40-3 | C₁₀H₁₂O₃ | 180.20 | Not reported |

| Methyl 2-hydroxy-2-phenylacetate | 4358-87-6 | C₉H₁₀O₃ | 166.17 | Not reported |

Table 2: Spectroscopic Data for Related Phenylacetate Esters

| Compound Name | Spectroscopic Data Type | Key Signals / Fragments (m/z) |

| Propyl Phenylacetate | Mass Spectrometry (EI) | 91 (base peak), 43, 92, 65, 41[10] |

| (CAS: 4606-15-9) | IR Spectroscopy | Data available, specific peaks not detailed in abstract.[10] |

| ¹H NMR Spectroscopy | Data available from commercial suppliers.[10] | |

| ¹³C NMR Spectroscopy | Data available from commercial suppliers.[10] |

Note: The data in Table 2 is for propyl phenylacetate, which lacks the hydroxyl group of the target compound. The presence of the hydroxyl group in this compound would significantly alter its spectroscopic characteristics, notably in the IR (broad O-H stretch around 3400 cm⁻¹) and NMR spectra (presence of a hydroxyl proton signal and a downfield shift of the alpha-carbon signal).

Biological Activity and Potential Applications

While specific studies on the biological activity of this compound are scarce, the parent compound, mandelic acid, is known for its antimicrobial and antiseptic properties.[11][12] Research has been conducted on synthesizing various mandelic acid esters to explore their potential as preservative agents.[11][12]

A study on mandelic acid and its alkali metal salts demonstrated antibacterial activity against E. coli, with the mechanism of cytotoxicity and genotoxicity suggested to be oxidative stress.[13] This suggests that esters like this compound could also exhibit biological activity, potentially acting as antimicrobial agents or as prodrugs that release mandelic acid upon hydrolysis. The esterification can enhance lipophilicity, which may improve membrane permeability and cellular uptake.

Given the applications of related compounds, this compound could find use in:

-

Pharmaceuticals: As a precursor or intermediate for more complex active pharmaceutical ingredients (APIs).[14]

-

Cosmetics and Dermatology: Similar to mandelic acid, it could be explored for use in skincare formulations for its potential exfoliating and antimicrobial effects.

-

Chemical Industry: As a fine chemical intermediate or a chiral building block.[1]

Conclusion

This compound is a mandelic acid ester for which there is a notable lack of specific published research. However, based on established synthetic methodologies like the Steglich and TiCl₄-assisted esterifications, its preparation from mandelic acid and 1-propanol is straightforward. The physicochemical and spectroscopic properties can be inferred from related alkyl mandelates and phenylacetates, though empirical studies are needed for confirmation. The known biological activities of mandelic acid and its derivatives suggest that the propyl ester warrants further investigation for potential applications in the pharmaceutical and cosmetic industries. This review highlights the existing knowledge base and underscores the significant opportunities for future research to fully characterize and explore the potential of this compound.

References

- 1. Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. propyl 2-hydroxy-2-phenyl-acetate | CAS#:5413-58-1 | Chemsrc [chemsrc.com]

- 3. synarchive.com [synarchive.com]

- 4. Steglich esterification - Wikipedia [en.wikipedia.org]

- 5. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Steglich Esterification [organic-chemistry.org]

- 7. mdpi.com [mdpi.com]

- 8. Titanium Tetrachloride-Assisted Direct Esterification of Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Isopropyl 2-hydroxy-2-phenyl-acetate - Daicel Pharma Standards [daicelpharmastandards.com]

- 10. Propyl phenylacetate | C11H14O2 | CID 221641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. [Synthesis of new mandelic acid derivatives with preservative action. Synthesis and acute toxicity study] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The study of biological activity of mandelic acid and its alkali metal salts in wastewaters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Spectroscopic and Spectrometric Analysis of Propyl 2-Hydroxy-2-phenylacetate: A Technical Guide

Introduction

Propyl 2-hydroxy-2-phenylacetate, also known as propyl mandelate, is an organic ester derived from mandelic acid and propanol. As a member of the mandelate ester family, it holds potential interest for researchers in organic synthesis, medicinal chemistry, and materials science. The structural elucidation and purity assessment of such compounds are critically dependent on a suite of spectroscopic and spectrometric techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

This technical guide provides a detailed overview of the expected spectroscopic and spectrometric data for this compound. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on established principles and available data for analogous compounds. Furthermore, it includes generalized experimental protocols for the acquisition of such data, intended to serve as a practical reference for researchers.

Predicted Spectroscopic and Spectrometric Data

The following tables summarize the predicted spectroscopic and spectrometric data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with data from similar molecules.

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS at 0 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.50-7.30 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~5.15 | Singlet | 1H | Methine proton (-CH(OH)-) |

| ~4.10 | Triplet | 2H | Methylene protons (-O-CH₂-) |

| ~3.50 | Singlet (broad) | 1H | Hydroxyl proton (-OH) |

| ~1.65 | Sextet | 2H | Methylene protons (-CH₂-CH₃) |

| ~0.90 | Triplet | 3H | Methyl protons (-CH₃) |

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

| Chemical Shift (δ, ppm) | Assignment |

| ~174 | Carbonyl carbon (C=O) |

| ~140 | Aromatic quaternary carbon (C-ipso) |

| ~129 | Aromatic methine carbons (C-ortho, C-meta) |

| ~127 | Aromatic methine carbon (C-para) |

| ~73 | Methine carbon (-CH(OH)-) |

| ~67 | Methylene carbon (-O-CH₂-) |

| ~22 | Methylene carbon (-CH₂-CH₃) |

| ~10 | Methyl carbon (-CH₃) |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3500 (broad) | Medium | O-H stretch (hydroxyl group) |

| ~3100-3000 | Medium | C-H stretch (aromatic) |

| ~2970-2880 | Medium | C-H stretch (aliphatic) |

| ~1735 | Strong | C=O stretch (ester carbonyl) |

| ~1600, ~1495 | Medium-Weak | C=C stretch (aromatic ring) |

| ~1200-1050 | Strong | C-O stretch (ester and alcohol) |

| ~730, ~695 | Strong | C-H out-of-plane bend (monosubstituted benzene) |

Table 4: Predicted Mass Spectrometry (Electron Ionization - EI) Data

| m/z | Relative Intensity | Assignment |

| 194 | Low | [M]⁺ (Molecular ion) |

| 107 | High | [C₆H₅CH(OH)]⁺ (Benzylic fragment) |

| 105 | Medium | [C₆H₅CO]⁺ |

| 79 | Medium | [C₆H₅]⁺ |

| 77 | Medium | [C₆H₅]⁺ - 2H |

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic and spectrometric data for a liquid sample such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified liquid sample in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum. A typical experiment involves a 90° pulse angle and a sufficient relaxation delay (e.g., 5 seconds) to ensure quantitative integration. For ¹³C NMR, a proton-decoupled sequence is commonly used to simplify the spectrum and improve the signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid): Place a drop of the neat liquid sample onto the surface of a salt plate (e.g., NaCl or KBr). Place a second salt plate on top to create a thin liquid film.

-

Background Spectrum: Obtain a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O absorptions.

-

Sample Spectrum: Place the salt plate assembly in the spectrometer's sample holder and acquire the IR spectrum. The typical scanning range is from 4000 to 400 cm⁻¹.

-

Data Analysis: The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.

Mass Spectrometry (MS)

-

Sample Introduction: For a volatile liquid, a direct injection or a gas chromatography (GC) inlet can be used. For GC-MS, the sample is first vaporized and separated on a GC column before entering the mass spectrometer.

-

Ionization: In Electron Ionization (EI), the vaporized sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

-

Data Interpretation: The mass spectrum is analyzed to identify the molecular ion peak and the fragmentation pattern, which provides information about the molecular weight and structure of the compound.

Visualization of Analytical Workflow

The following diagrams illustrate the logical flow of the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic and spectrometric analysis of a chemical compound.

Caption: Integration of spectroscopic and spectrometric data for structural elucidation.

An In-depth Technical Guide to the Thermochemical Properties of Propyl 2-Hydroxy-2-Phenylacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl 2-hydroxy-2-phenylacetate, also known as propyl mandelate, is an ester of mandelic acid. Mandelic acid and its derivatives are of significant interest in the pharmaceutical industry due to their use as chiral resolving agents and as intermediates in the synthesis of various active pharmaceutical ingredients. A thorough understanding of the thermochemical properties of these compounds is crucial for process development, safety assessment, and formulation design. This technical guide summarizes the available thermochemical data for mandelic acid and related esters and provides detailed experimental methodologies for their determination.

Physicochemical and Thermochemical Data

While specific experimental data for this compound is scarce, the properties of mandelic acid and its methyl and ethyl esters provide valuable insights.

Table 1: Physicochemical Properties of Mandelic Acid and its Esters

| Property | Mandelic Acid | Methyl 2-hydroxy-2-phenylacetate | Ethyl 2-hydroxy-2-phenylacetate | This compound |

| CAS Number | 90-64-2 | 4358-87-6[1] | 774-40-3[2][3] | 5413-58-1 |

| Molecular Formula | C₈H₈O₃ | C₉H₁₀O₃[4][5] | C₁₀H₁₂O₃[2][3][6] | C₁₁H₁₄O₃ |

| Molecular Weight ( g/mol ) | 152.15[6] | 166.17[5][7] | 180.20[6] | 194.23 |

| Melting Point (°C) | 118-121 | 54-58 | 35[6] | N/A |

| Boiling Point (°C) | Decomposes | 135 (at 12 mmHg) | 253-255 | N/A |

| Vapor Pressure (mmHg) | N/A | N/A | 0.00026[6] | N/A |

N/A: Not Available in the searched literature.

Table 2: Thermochemical Properties of Mandelic Acid

| Property | Value | Units |

| Standard Solid Enthalpy of Combustion (ΔcH°solid) | -3975.0 ± 1.2 | kJ/mol |

| Ideal Gas Heat Capacity (Cp,gas) at 298.15 K (Joback Method Estimation) | 243.53 | J/mol·K |

| Solid Phase Heat Capacity (Cp,solid) at 323.15 K | 199.2 | J/mol·K[6] |

| Enthalpy of Fusion (ΔfusH°) | 23.5 ± 0.5 | kJ/mol |

Note: Data for mandelic acid is sourced from various chemical databases and literature. The ideal gas heat capacity is an estimated value.

Experimental Protocols

The determination of the thermochemical properties of a compound like this compound involves several key experimental techniques.

Combustion calorimetry is the primary method for determining the standard enthalpy of combustion (ΔcH°) of a substance. From this, the standard enthalpy of formation (ΔfH°) can be calculated using Hess's Law.

Methodology:

-

Sample Preparation: A precisely weighed sample of this compound (typically in pellet form) is placed in a crucible within a high-pressure vessel known as a bomb. A fuse wire is placed in contact with the sample.

-

Bomb Assembly: The bomb is sealed and pressurized with a known excess of pure oxygen (typically around 30 atm).

-

Calorimeter Setup: The bomb is submerged in a known mass of water in an insulated container (the calorimeter). The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is monitored and recorded at regular intervals until it reaches a maximum and then begins to cool.

-

Data Analysis: The corrected temperature rise is determined, accounting for heat exchange with the surroundings. The heat capacity of the calorimeter system (Ccal) is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid[8].

-

Calculation: The standard internal energy of combustion (ΔcU°) is calculated from the corrected temperature rise and the heat capacity of the calorimeter. The standard enthalpy of combustion (ΔcH°) is then calculated from ΔcU° using the relationship ΔH = ΔU + Δ(pV). Finally, the standard enthalpy of formation (ΔfH°) is calculated using the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Differential Scanning Calorimetry (DSC) is a versatile thermal analysis technique used to measure changes in heat flow associated with thermal transitions in a material as a function of temperature. It can be used to determine heat capacity and the enthalpy of phase transitions like melting (fusion).

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound is hermetically sealed in a sample pan (typically aluminum). An empty, sealed pan is used as a reference.

-

DSC Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature profile, which includes a controlled heating rate (e.g., 10 °C/min) over the desired temperature range.

-

Data Acquisition: The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature as they are heated. This differential heat flow is recorded as a function of temperature.

-

Data Analysis:

-

Heat Capacity (Cp): The heat capacity is determined by comparing the heat flow signal of the sample to that of a known standard (e.g., sapphire) under the same conditions.

-

Enthalpy of Fusion (ΔfusH): If the sample melts, an endothermic peak will be observed in the DSC thermogram. The area under this peak is directly proportional to the enthalpy of fusion, which is calculated by the instrument's software.

-

The enthalpy of vaporization (ΔvapH) or sublimation (ΔsubH) can be determined by measuring the vapor pressure of the substance as a function of temperature and applying the Clausius-Clapeyron equation.

Methodology (Transpiration Method):

-

Apparatus Setup: A stream of an inert carrier gas (e.g., nitrogen) is passed at a known and controlled flow rate through or over a sample of this compound maintained at a constant temperature in a thermostatted cell.

-

Saturation: The carrier gas becomes saturated with the vapor of the sample.

-

Condensation and Quantification: The vapor is then transported to a condenser where it is trapped (e.g., in a cold trap or on a solid absorbent). The amount of condensed substance is determined gravimetrically or by a suitable analytical technique like gas chromatography.

-

Vapor Pressure Calculation: The partial pressure of the substance (which is its vapor pressure at that temperature) is calculated from the amount of condensed material, the total volume of the carrier gas passed, and the ideal gas law.

-

Temperature Dependence: The experiment is repeated at several different temperatures.

-

Data Analysis: The natural logarithm of the vapor pressure (ln P) is plotted against the reciprocal of the absolute temperature (1/T). According to the Clausius-Clapeyron equation, the slope of this plot is equal to -ΔH/R, where R is the ideal gas constant. From the slope, the enthalpy of vaporization or sublimation can be calculated.

Synthesis Pathway

This compound is typically synthesized via Fischer esterification of mandelic acid with propanol, catalyzed by a strong acid.

Conclusion

While direct experimental thermochemical data for this compound remains to be published, this guide provides a framework for understanding and determining these crucial properties. The data for mandelic acid and its lower alkyl esters serve as a valuable reference point. The detailed experimental protocols for combustion calorimetry, DSC, and vapor pressure measurement offer a clear path for researchers to obtain the necessary data for this compound, thereby filling the current knowledge gap and supporting the continued development of mandelic acid-derived pharmaceuticals.

References

- 1. Methyl mandelate [webbook.nist.gov]

- 2. Ethyl mandelate [webbook.nist.gov]

- 3. Ethyl mandelate [webbook.nist.gov]

- 4. chembk.com [chembk.com]

- 5. Methyl (R)-(-)-mandelate | C9H10O3 | CID 2724623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ethyl mandelate | C10H12O3 | CID 13050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. DL-扁桃酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties [scirp.org]

Methodological & Application

Protocol for the Laboratory Synthesis of Propyl 2-Hydroxy-2-phenylacetate

Application Notes

This document provides a comprehensive protocol for the synthesis of propyl 2-hydroxy-2-phenylacetate, also known as propyl mandelate. This protocol is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. The synthesis is achieved through a Fischer esterification reaction, a reliable and well-established method for producing esters from carboxylic acids and alcohols.

Propyl mandelate and its derivatives are of interest in the pharmaceutical and cosmetic industries. This protocol details the necessary reagents, equipment, and step-by-step procedures for the synthesis, purification, and characterization of the target compound. All quantitative data is summarized for clarity, and a visual representation of the experimental workflow is provided.

Experimental Protocol

The synthesis of this compound is conducted via a Fischer esterification of mandelic acid with 1-propanol, using concentrated sulfuric acid as a catalyst. The reaction is performed under reflux conditions to drive the equilibrium towards the formation of the ester.

Materials and Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Purity |

| Mandelic Acid | C₈H₈O₃ | 152.15 | 15.2 g (0.1 mol) | ≥99% |

| 1-Propanol | C₃H₈O | 60.10 | 50 mL | ≥99.5% |

| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 2 mL | 95-98% |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 200 mL | ACS grade |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | 100 mL | - |

| Brine (Saturated NaCl Solution) | NaCl | 58.44 | 50 mL | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 10 g | - |

Equipment:

-

250 mL round-bottom flask

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel (250 mL)

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 15.2 g (0.1 mol) of mandelic acid and 50 mL of 1-propanol.

-

Catalyst Addition: While stirring, slowly add 2 mL of concentrated sulfuric acid to the mixture.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for 4-6 hours.

-

Cooling and Quenching: After the reflux period, allow the reaction mixture to cool to room temperature.

-

Extraction: Transfer the cooled mixture to a 250 mL separatory funnel. Add 100 mL of diethyl ether and 100 mL of cold water. Shake the funnel vigorously and allow the layers to separate.

-

Washing: Discard the lower aqueous layer. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution (to neutralize the acid catalyst) and 50 mL of brine.

-

Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate for 15-20 minutes.

-

Solvent Removal: Filter the drying agent and transfer the filtrate to a pre-weighed round-bottom flask. Remove the diethyl ether using a rotary evaporator.

-

Purification: The crude product can be further purified by vacuum distillation if necessary.

Expected Yield:

Data Presentation

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₄O₃ |

| Molecular Weight | 194.23 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 298.5 °C at 760 mmHg[1] |

| Density | 1.119 g/cm³[1] |

Table 2: Predicted Spectroscopic Data for this compound

| ¹H NMR (CDCl₃, ppm) | ¹³C NMR (CDCl₃, ppm) | IR (cm⁻¹) |

| ~7.30-7.50 (m, 5H, Ar-H) | ~174 (C=O) | ~3400 (br, O-H) |

| ~5.15 (s, 1H, CH-OH) | ~138 (Ar C) | ~3030 (Ar C-H) |

| ~4.10 (t, 2H, O-CH₂) | ~128 (Ar CH) | ~2970 (Aliphatic C-H) |

| ~3.50 (br s, 1H, OH) | ~126 (Ar CH) | ~1735 (C=O) |

| ~1.65 (sextet, 2H, CH₂-CH₃) | ~72 (CH-OH) | ~1200 (C-O) |

| ~0.90 (t, 3H, CH₃) | ~67 (O-CH₂) | |

| ~22 (CH₂-CH₃) | ||

| ~10 (CH₃) |

Note: The spectral data presented are predicted values based on the structure and data from analogous compounds. Actual experimental values may vary slightly.

Visualization

Caption: Synthesis of this compound Workflow.

References

Application Notes and Protocols: Propyl 2-Hydroxy-2-phenylacetate as a Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of propyl 2-hydroxy-2-phenylacetate, a valuable chiral building block in the synthesis of complex pharmaceutical compounds. This document details its preparation through enzymatic methods and its application in the synthesis of key drug intermediates, supported by experimental protocols and graphical representations of workflows and biological pathways.

Introduction

Chiral α-hydroxy esters are critical intermediates in the pharmaceutical industry, serving as precursors for a wide array of bioactive molecules. This compound, also known as propyl mandelate, is a significant chiral building block due to the presence of a stereogenic center at the α-carbon. The enantiomeric purity of this compound is crucial for the stereospecific synthesis of drugs, where often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or cause undesirable side effects.

This document outlines two primary enzymatic methods for obtaining enantiomerically enriched this compound: lipase-catalyzed kinetic resolution of the corresponding racemate and enantioselective hydroxylation of the prochiral precursor, propyl phenylacetate, using an engineered cytochrome P450 enzyme. Furthermore, a key application in the synthesis of the side chain of the blockbuster anti-cancer drug, Paclitaxel (Taxol®), is presented.

Enantioselective Synthesis and Resolution

The preparation of enantiomerically pure this compound can be effectively achieved through biocatalytic methods, which offer high selectivity under mild reaction conditions.

Lipase-Catalyzed Kinetic Resolution

Lipases are widely used enzymes for the kinetic resolution of racemic alcohols and esters.[1] The principle of kinetic resolution lies in the differential rate of reaction of the two enantiomers with the enzyme, allowing for the separation of the unreacted, slower-reacting enantiomer from the product of the faster-reacting enantiomer. In the case of racemic this compound, transesterification using an acyl donor like vinyl acetate is a common strategy.[2]

Quantitative Data for Lipase-Catalyzed Resolution:

| Enzyme Source | Acyl Donor | Solvent | Temperature (°C) | Enantiomeric Excess (ee) of (S)-alcohol | Conversion (%) | Enantiomeric Ratio (E) |

| Candida antarctica Lipase B (Novozym 435) | Vinyl acetate | Tetrahydrofuran | 30 | >99% | ~50% | >200 |

| Pseudomonas cepacia Lipase | Vinyl acetate | 1,4-dioxane | Room Temp | >99% | 49% | >200 |

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of Racemic this compound

This protocol is adapted from established procedures for the kinetic resolution of similar secondary alcohols.[2]

Materials:

-

Racemic this compound

-

Candida antarctica lipase B (Novozym® 435)

-

Vinyl acetate

-

Anhydrous tetrahydrofuran (THF)

-

Molecular sieves (4 Å)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

-

Chiral High-Performance Liquid Chromatography (HPLC) column for enantiomeric excess determination

Procedure:

-

To a dried flask containing molecular sieves, add racemic this compound (1.0 g, 5.15 mmol) and anhydrous THF (20 mL).

-

Add vinyl acetate (0.71 mL, 7.72 mmol, 1.5 equivalents).

-

Add Novozym® 435 (100 mg).

-

Seal the flask and stir the mixture at 30°C.

-

Monitor the reaction progress by taking small aliquots and analyzing them by chiral HPLC.

-

The reaction is typically stopped at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted (S)-alcohol and the acetylated (R)-product.

-

Once the desired conversion is reached, filter off the enzyme and wash it with THF.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Purify the resulting mixture of (S)-propyl 2-hydroxy-2-phenylacetate and (R)-propyl 2-acetoxy-2-phenylacetate by silica gel column chromatography using a hexane/ethyl acetate gradient.

-

Analyze the enantiomeric excess of the purified (S)-propyl 2-hydroxy-2-phenylacetate using chiral HPLC.

Enantioselective Hydroxylation using Engineered Cytochrome P450

A more direct approach to obtaining a single enantiomer is through the asymmetric hydroxylation of a prochiral starting material. Engineered cytochrome P450 enzymes have shown promise in this regard. Specifically, variants of cytochrome P450 BM-3 from Bacillus megaterium can catalyze the enantioselective hydroxylation of propyl phenylacetate to yield (S)-propyl 2-hydroxy-2-phenylacetate.

Quantitative Data for Enantioselective Hydroxylation:

| Biocatalyst | Substrate | Product | Enantiomeric Excess (ee) |

| Engineered Cytochrome P450 BM-3 | Propyl phenylacetate | (S)-Propyl 2-hydroxy-2-phenylacetate | 82% |

Experimental Protocol: Whole-Cell Biocatalytic Hydroxylation of Propyl Phenylacetate

This protocol is based on general procedures for whole-cell biocatalysis using E. coli expressing engineered cytochrome P450 enzymes.[3]

Materials:

-

E. coli strain expressing the engineered cytochrome P450 BM-3 variant

-

Terrific Broth (TB) medium

-

Ampicillin (or other appropriate antibiotic)

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Propyl phenylacetate

-

Glucose

-

Buffer (e.g., potassium phosphate buffer, pH 7.4)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Chiral HPLC for analysis

Procedure:

-

Cultivation and Induction:

-

Inoculate a single colony of the recombinant E. coli into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C.

-

Use the overnight culture to inoculate 500 mL of TB medium containing the antibiotic.

-

Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Cool the culture to 20°C and induce protein expression by adding IPTG to a final concentration of 0.1 mM.

-

Continue to incubate the culture at 20°C for 16-20 hours.

-

-

Whole-Cell Biotransformation:

-

Harvest the cells by centrifugation (e.g., 5000 x g for 15 min at 4°C).

-

Resuspend the cell pellet in the reaction buffer to a desired cell density (e.g., OD600 of 50).

-

Add glucose to a final concentration of 1% (w/v) as a source of reducing equivalents.

-

Add propyl phenylacetate (e.g., from a stock solution in a water-miscible solvent like DMSO) to a final concentration of 1-5 mM.

-

Incubate the reaction mixture at 30°C with shaking.

-

-

Extraction and Analysis:

-

Monitor the reaction progress by taking samples at different time points.

-

Extract the samples with an equal volume of ethyl acetate.

-

Analyze the organic phase by chiral HPLC to determine the concentration and enantiomeric excess of the (S)-propyl 2-hydroxy-2-phenylacetate product.

-

Application in Pharmaceutical Synthesis: The Taxol® Side Chain

One of the most significant applications of chiral 2-hydroxy-2-phenylacetate derivatives is in the synthesis of the C-13 side chain of Paclitaxel (Taxol®), a potent anticancer agent. The side chain, N-benzoyl-(2R,3S)-phenylisoserine, is crucial for the drug's biological activity. While the methyl or ethyl esters are commonly cited, this compound can serve as a key precursor in a similar synthetic route.

Synthetic Workflow

The general synthetic strategy involves the conversion of the chiral α-hydroxy ester to a β-lactam intermediate, which is then coupled to the baccatin III core of the Taxol® molecule.

Caption: Synthetic workflow from (S)-propyl 2-hydroxy-2-phenylacetate to a Taxol® side chain precursor.

Taxol® Mechanism of Action and Signaling Pathway

Taxol® exerts its anticancer effects by interfering with the normal function of microtubules during cell division.[4][5] This disruption leads to cell cycle arrest and ultimately apoptosis (programmed cell death).

The primary mechanism involves the stabilization of microtubules, preventing their depolymerization. This leads to the formation of abnormal microtubule bundles and asters, which disrupts the mitotic spindle, a structure essential for the proper segregation of chromosomes during mitosis.[5] The cell's spindle assembly checkpoint (SAC) detects these abnormalities, leading to a prolonged arrest in the G2/M phase of the cell cycle.[4] This sustained mitotic arrest can trigger various downstream signaling pathways that culminate in apoptosis. Key pathways involved include the activation of pro-apoptotic proteins from the Bcl-2 family and the c-Jun N-terminal kinase (JNK) pathway.

Caption: Simplified signaling pathway of Taxol® leading to apoptosis.

Conclusion

This compound is a versatile and valuable chiral building block for the pharmaceutical industry. The development of efficient enzymatic methods, such as lipase-catalyzed resolution and enantioselective hydroxylation, has made the production of its enantiomerically pure forms more accessible and sustainable. Its application in the synthesis of complex and life-saving drugs like Taxol® underscores its importance in modern drug development. The protocols and data presented here provide a solid foundation for researchers and scientists working in this field to utilize this chiral intermediate effectively in their synthetic endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Whole-cell biocatalysis platform for gram-scale oxidative dearomatization of phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Resolution of racemic carboxylic acids via the lipase-catalyzed irreversible transesterification of vinyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Asymmetric hydrogenations for the synthesis of Boc-protected 4-alkylprolinols and prolines - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of Propyl 2-Hydroxy-2-Phenylacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl 2-hydroxy-2-phenylacetate, also known as propyl mandelate, is an ester of mandelic acid. As a member of the mandelic acid ester family, it finds applications in various fields, including organic synthesis and as a potential intermediate in the pharmaceutical industry. Accurate and reliable quantification of this compound is crucial for quality control, process monitoring, and research purposes.

This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Analytical Methods Overview

Two primary chromatographic techniques are well-suited for the quantification of this compound:

-

High-Performance Liquid Chromatography (HPLC): This is a robust and widely used method for the analysis of non-volatile and thermally labile compounds. A reversed-phase HPLC method with UV detection is a common approach for quantifying aromatic esters like this compound.

-

Gas Chromatography (GC): GC is a powerful technique for separating and analyzing volatile compounds. This compound is amenable to GC analysis, typically with Flame Ionization Detection (FID) for quantification.

High-Performance Liquid Chromatography (HPLC) Method

Application Note

This reversed-phase HPLC method provides a reliable approach for the quantification of this compound in various sample matrices. The method utilizes a C18 stationary phase to separate the analyte from potential impurities, and UV detection is employed for quantification based on the aromatic ring of the molecule. The described method is isocratic, ensuring simplicity and robustness for routine analysis. Method validation parameters, including linearity, precision, accuracy, and limits of detection and quantification, should be established for specific applications.

Experimental Protocol

1. Instrumentation and Materials:

-

HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

-

C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

HPLC-grade acetonitrile, methanol, and water.

-

Analytical balance.

-

Volumetric flasks and pipettes.

-

Syringe filters (0.45 µm).

-

This compound reference standard.

2. Chromatographic Conditions:

-

Mobile Phase: Acetonitrile:Water (60:40, v/v). The mobile phase should be filtered and degassed before use.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 220 nm.

-

Injection Volume: 10 µL.

-

Run Time: Approximately 10 minutes.

3. Standard Solution Preparation:

-

Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

-

Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock standard solution with the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

4. Sample Preparation:

-

Accurately weigh a known amount of the sample containing this compound.

-

Dissolve the sample in a suitable solvent (preferably the mobile phase) in a volumetric flask of appropriate size.

-

Ensure the final concentration of the analyte is within the calibration range.

-

Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

5. Analysis and Quantification:

-

Inject the standard solutions to establish a calibration curve by plotting the peak area against the concentration.

-

Inject the prepared sample solutions.

-

Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Quantitative Data Summary (HPLC)

The following table summarizes typical performance characteristics for an HPLC method for the quantification of this compound. These values are illustrative and should be determined experimentally during method validation.

| Parameter | Typical Value |

| Linearity Range | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | ~0.2 µg/mL |

| Limit of Quantification (LOQ) | ~0.7 µg/mL |

| Precision (RSD%) | < 2% |

| Accuracy (Recovery %) | 98 - 102% |

Gas Chromatography (GC) Method

Application Note

Gas chromatography with Flame Ionization Detection (GC-FID) offers a sensitive and efficient method for the quantification of this compound. This method is particularly suitable for assessing the purity of the compound and for its determination in volatile sample matrices. The use of a capillary column with a non-polar or medium-polarity stationary phase provides good resolution and peak shape.

Experimental Protocol

1. Instrumentation and Materials:

-

Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

-

Capillary GC column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl-methylpolysiloxane stationary phase).

-

High-purity helium or nitrogen as the carrier gas.

-

High-purity hydrogen and air for the FID.

-

Autosampler or manual syringe for injection.

-

This compound reference standard.

-

GC-grade solvent for sample dissolution (e.g., dichloromethane or ethyl acetate).

2. Chromatographic Conditions:

-

Injector Temperature: 250°C.

-

Detector Temperature: 280°C.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp: 10°C/min to 250°C.

-

Hold at 250°C for 5 minutes.

-

-

Carrier Gas Flow: Constant flow of 1.2 mL/min (Helium).

-

Injection Mode: Split (e.g., 50:1 split ratio).

-

Injection Volume: 1 µL.

3. Standard Solution Preparation:

-

Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a suitable GC-grade solvent.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to cover the expected concentration range of the samples.

4. Sample Preparation:

-

Dissolve a known amount of the sample in a suitable GC-grade solvent to a known volume.

-

Ensure the final concentration is within the linear range of the detector.

-

If necessary, filter the sample solution before injection.

5. Analysis and Quantification:

-

Inject the standard solutions to generate a calibration curve.

-

Inject the prepared sample solutions.

-

Identify the this compound peak based on its retention time.

-

Quantify the analyte using the calibration curve based on the peak area.

Quantitative Data Summary (GC-FID)

The following table presents typical performance characteristics for a GC-FID method for the quantification of this compound. These values are illustrative and should be confirmed during method validation.

| Parameter | Typical Value |

| Linearity Range | 1 - 200 µg/mL |

| Correlation Coefficient (r²) | > 0.998 |

| Limit of Detection (LOD) | ~0.5 µg/mL |

| Limit of Quantification (LOQ) | ~1.5 µg/mL |

| Precision (RSD%) | < 3% |

| Accuracy (Recovery %) | 97 - 103% |

Visualizations

HPLC Analysis Workflow

Caption: Workflow for the quantification of this compound by HPLC.

GC Analysis Workflow

Caption: Workflow for the quantification of this compound by GC-FID.

Logical Relationship of Analytical Method Selection

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Propyl 2-hydroxy-2-phenylacetate

Introduction

Propyl 2-hydroxy-2-phenylacetate, also known as propyl mandelate, is an ester of mandelic acid. Mandelic acid and its derivatives are significant in the pharmaceutical industry as chiral building blocks for the synthesis of various active pharmaceutical ingredients.[1] The stereochemistry of these compounds is often critical to their pharmacological activity. Therefore, a reliable and accurate analytical method for the determination and separation of enantiomers of this compound is essential for quality control and drug development processes. This application note details a High-Performance Liquid Chromatography (HPLC) method suitable for the analysis of this compound, including a chiral separation method.

Target Audience

This document is intended for researchers, scientists, and drug development professionals involved in the analysis and quality control of chiral compounds and pharmaceutical intermediates.

Analytical Method

A reversed-phase HPLC method is proposed for the general analysis of this compound. For the separation of its enantiomers, a chiral HPLC method is described. The selection between these methods will depend on the specific analytical need.

Instrumentation and Materials

-

HPLC System: An Agilent 1100 series HPLC system or equivalent, equipped with a quaternary pump, vacuum degasser, column oven, autosampler, and a multiple wavelength or photodiode array (PDA) UV detector.[1]

-

Chromatography Data System: HP Chemstation software or equivalent.[1]

-

Analytical Column (Reversed-Phase): A C18 column (e.g., Shimpak CLC-ODS, 150 x 4.6 mm i.d., 5 µm) is a suitable starting point.[2]

-

Analytical Column (Chiral): A polysaccharide-based chiral stationary phase (CSP) such as CHIRALPAK® IC (250 mm × 4.6 mm, 5 µm) is recommended for enantiomeric separation.[1]

-

Solvents: HPLC grade acetonitrile, methanol, n-hexane, isopropanol, and water.

-

Reagents: Phosphoric acid, trifluoroacetic acid (TFA), and phosphate buffer reagents.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC for Achiral Analysis

This protocol is designed for the quantification of this compound without separating its enantiomers.

1. Standard Solution Preparation:

- Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

- Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

2. Sample Preparation:

- Accurately weigh a sample containing this compound.

- Dissolve the sample in methanol to achieve a theoretical concentration of 1 mg/mL.

- Sonicate for 15 minutes to ensure complete dissolution.

- Filter the solution through a 0.45 µm syringe filter prior to injection.[2]

3. Chromatographic Conditions:

| Parameter | Condition |

| Column | C18, 150 x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile and 0.1 M Phosphate Buffer (pH 2.68) |

| Gradient | Isocratic at a ratio of 60:40 (v/v) Acetonitrile:Buffer |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C[2] |

| Detection Wavelength | 220 nm[2] |

| Injection Volume | 20 µL[2] |

4. Data Analysis:

- Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.

- Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Protocol 2: Chiral HPLC for Enantiomeric Separation

This protocol is designed for the separation and quantification of the (R)- and (S)-enantiomers of this compound.

1. Standard and Sample Preparation:

- Follow the same procedure as in Protocol 1. If a racemic standard is used, it should produce two distinct peaks for the enantiomers.

2. Chromatographic Conditions:

| Parameter | Condition |

| Column | CHIRALPAK® IC, 250 x 4.6 mm, 5 µm[1] |

| Mobile Phase | n-Hexane and Isopropanol with 0.1% TFA[1] |

| Gradient | Isocratic at a ratio of 90:10 (v/v) n-Hexane:Isopropanol with 0.1% TFA |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 230 nm[1] |

| Injection Volume | 10 µL[1] |

3. Data Analysis:

- Identify the peaks corresponding to each enantiomer based on the injection of individual enantiomeric standards, if available.

- Quantify each enantiomer using a calibration curve prepared from the corresponding pure enantiomer or from a racemic standard of known concentration.

- Calculate the enantiomeric excess (% ee) if required.

Data Presentation

The following tables summarize the expected quantitative data from the validation of the proposed HPLC methods. These are templates and should be populated with experimental data.

Table 1: System Suitability Parameters

| Parameter | Acceptance Criteria | Reversed-Phase Method | Chiral Method |

| Tailing Factor (T) | T ≤ 2.0 | ||

| Theoretical Plates (N) | N ≥ 2000 | ||

| Resolution (Rs) | Rs ≥ 1.5 (for chiral) | N/A | |

| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for n=6 injections) |

Table 2: Method Validation Summary

| Parameter | Acceptance Criteria | Reversed-Phase Method | Chiral Method |

| Linearity (Correlation Coefficient, r²) | r² ≥ 0.999 | ||

| Range (µg/mL) | - | ||

| Accuracy (% Recovery) | 98.0% - 102.0% | ||

| Precision (% RSD) | |||

| Repeatability (Intra-day) | ≤ 2.0% | ||

| Intermediate Precision (Inter-day) | ≤ 2.0% | ||

| Limit of Detection (LOD) (µg/mL) | - | ||

| Limit of Quantification (LOQ) (µg/mL) | - |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

Caption: Figure 1: HPLC Analysis Workflow

Logical Relationship of HPLC Method Development

This diagram shows the logical relationships between the key components in developing a suitable HPLC method.

Caption: Figure 2: HPLC Method Development Logic

References